molecular formula C21H29N5O B6570532 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide CAS No. 946295-42-7

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide

Cat. No. B6570532
CAS RN: 946295-42-7
M. Wt: 367.5 g/mol
InChI Key: BBEUJILWGKNINY-UHFFFAOYSA-N
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Description

“N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide” is a chemical compound . It contains pyridine and pyrimidine or 4-methylphenyl and amide fragments .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrimidine and amide fragments . The compound has a complex structure with multiple functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide, serve as essential building blocks for drug development. Researchers explore their synthesis and modification to create novel pharmaceutical agents. These derivatives often target specific receptors or enzymes, making them valuable in treating various diseases. For instance, imatinib, a tyrosine kinase inhibitor used in leukemia treatment, contains a piperidine moiety .

Antifibrotic Agents

Piperidine-based compounds exhibit promising antifibrotic activity. In liver fibrosis models, substances like sorafenib, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) inhibit collagen synthesis, potentially aiding in fibrosis management . These findings highlight the role of piperidine derivatives in combating tissue scarring.

Biological Activity and Pharmacology

Researchers investigate the biological effects of piperidine-containing compounds. By studying their interactions with cellular targets, scientists uncover potential therapeutic applications. Piperidines may modulate enzymes, receptors, or signaling pathways, influencing cellular processes. For instance, compounds like N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide could exhibit specific pharmacological activities .

Synthetic Methodology

Efficient methods for synthesizing substituted piperidines are crucial. Researchers explore cyclization, annulation, amination, and multicomponent reactions to access diverse piperidine derivatives. Developing cost-effective and scalable routes ensures a steady supply of these building blocks for drug discovery .

Mechanism of Action

Target of Action

The primary target of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis .

Mode of Action

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to decreased cell proliferation and apoptosis .

Biochemical Pathways

The inhibition of tyrosine kinases by N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide affects multiple biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting tyrosine kinases, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

It is known that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) This suggests that the compound may have good solubility and bioavailability

Result of Action

The result of the action of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is the inhibition of cell proliferation and induction of apoptosis . This is achieved through the inhibition of tyrosine kinases, which disrupts the biochemical pathways involved in cell growth, differentiation, and survival .

properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-3-4-8-20(27)23-17-9-11-18(12-10-17)24-21-22-16(2)15-19(25-21)26-13-6-5-7-14-26/h9-12,15H,3-8,13-14H2,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUJILWGKNINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide

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